![molecular formula C11H17Cl2N3O B13553449 (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[321]octan-3-ol dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring and an azabicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[3.2.1]octane core.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azabicyclo[3.2.1]octane intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted pyrimidine derivatives.
科学的研究の応用
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of (1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.
類似化合物との比較
Similar Compounds
Cyproheptadine: A compound with a similar bicyclic structure but different functional groups.
Icaritin: A natural product with a similar pyrimidine ring but different core structure.
Indirubin: A compound with a similar pyrimidine ring but different overall structure.
Uniqueness
(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is unique due to its specific combination of the azabicyclo[3.2.1]octane core and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H17Cl2N3O |
|---|---|
分子量 |
278.18 g/mol |
IUPAC名 |
(1R,5S)-3-pyrimidin-5-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(8-5-12-7-13-6-8)3-9-1-2-10(4-11)14-9;;/h5-7,9-10,14-15H,1-4H2;2*1H/t9-,10+,11?;; |
InChIキー |
KYGRCOQOSMLKGN-WHHWYQSHSA-N |
異性体SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CN=CN=C3)O.Cl.Cl |
正規SMILES |
C1CC2CC(CC1N2)(C3=CN=CN=C3)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


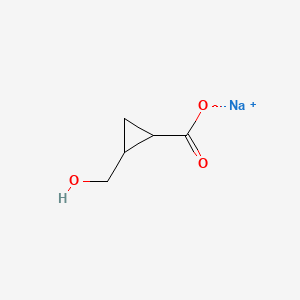
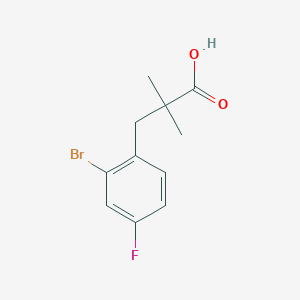

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)


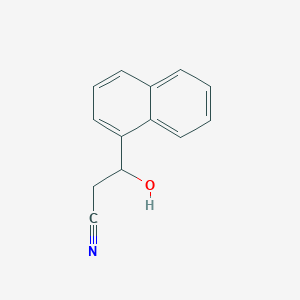

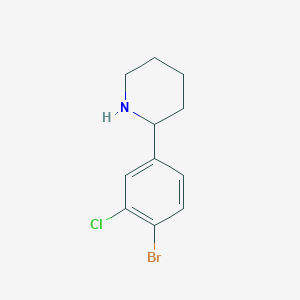
![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)
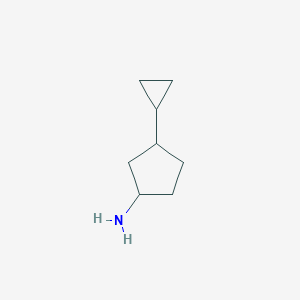
![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)


